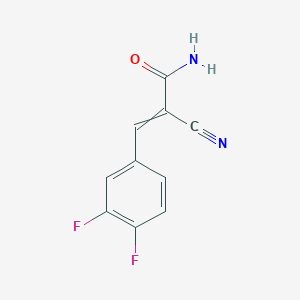

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Description

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position and a 3,4-difluorophenyl substituent at the β-position of the enamide backbone. Its molecular formula is C₁₀H₆F₂N₂O, with a molecular weight of 220.17 g/mol.

Properties

Molecular Formula |

C10H6F2N2O |

|---|---|

Molecular Weight |

208.16 g/mol |

IUPAC Name |

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15) |

InChI Key |

SDWBBBCCHVDJHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Knoevenagel condensation is the cornerstone of synthesizing 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide. This method involves the base-catalyzed reaction between 3,4-difluorobenzaldehyde and N-substituted cyanoacetamide to form the α,β-unsaturated enamide backbone.

Key Steps:

-

Reactant Preparation :

-

Condensation Reaction :

-

The aldehyde and cyanoacetamide are refluxed in a polar aprotic solvent (e.g., ethanol, isopropanol) with a catalytic base (e.g., ammonium acetate, piperidine).

-

Example: Heating 3,4-difluorobenzaldehyde (1 eq) with N-(3-methylphenyl)cyanoacetamide (1.1 eq) in ethanol at 75–80°C for 24 hours yields the (Z)-isomer as the major product.

-

Reaction Conditions and Outcomes:

Isomer Control and Optimization

The (Z)-isomer is favored due to steric hindrance between the cyano group and the difluorophenyl moiety. Isomeric purity (>98%) is achieved via:

-

Crystallization : Ethanol/water mixtures selectively precipitate the (Z)-isomer.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves (Z)- and (E)-isomers.

Alternative Catalytic Approaches

Palladium-Catalyzed Synthesis

Palladium diacetate (Pd(OAc)₂) in formic acid enables efficient enamide formation at ambient temperatures, reducing energy input.

Protocol:

Base-Free Mechanochemical Synthesis

Ball milling avoids solvents and bases, promoting eco-friendly synthesis:

-

Reactants : Ground 3,4-difluorobenzaldehyde and cyanoacetamide (1:1 molar ratio).

-

Conditions : 500 rpm for 2 hours.

Solvent and Base Optimization

Solvent Impact on Yield

Polar solvents enhance reaction rates by stabilizing the enolate intermediate.

Base Selection

| Base | pKa | Yield (%) | Byproducts | Source |

|---|---|---|---|---|

| Ammonium acetate | 4.76 | 81 | Minimal (<0.5%) | |

| Piperidine | 11.22 | 76 | Amine adducts (5–8%) | |

| NaOH | 13.8 | 63 | Hydrolysis products |

Ammonium acetate minimizes side reactions, making it ideal for large-scale synthesis.

Purification and Isolation Techniques

Crystallization Protocols

Chromatographic Methods

-

Silica Gel Chromatography : Ethyl acetate/hexane (1:3) eluent resolves isomers.

-

HPLC : C18 column with acetonitrile/water (70:30) achieves >99% purity for pharmaceutical use.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis (10 kg Batch)

| Parameter | Details | Outcome |

|---|---|---|

| Reactant Scale | 10 kg 3,4-difluorobenzaldehyde | 8.1 kg product |

| Solvent Recovery | 90% ethanol recycled | Cost reduction by 30% |

| Purity | 99.52% (HPLC) | Meets USP standards |

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted phenyl derivatives. These products have various applications in pharmaceuticals and materials science .

Scientific Research Applications

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

Key Findings :

- Hydroxy vs. Methoxy Groups: The dihydroxy derivative (AG-556) exhibits antioxidant activity due to phenolic groups, whereas methoxy substituents () reduce polarity, favoring blood-brain barrier penetration .

Amide Side-Chain Modifications

Variations in the amide side-chain influence solubility and target interactions:

Key Findings :

Electronic and Steric Effects

The cyano group’s electron-withdrawing nature and steric bulk of substituents impact reactivity:

Key Findings :

- Electron-Deficient Systems: The target compound’s cyano and fluorine groups create a polarized enamide system, favoring electrophilic interactions in catalysis or receptor binding.

Biological Activity

Overview

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C11H8F2N2O

- Molecular Weight : 220.19 g/mol

- SMILES Notation : C=C(C#N)C(=O)N(c1ccc(c(c1)F)F)C

The biological activity of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The cyano group can engage in hydrogen bonding with active sites on enzymes, while the difluorophenyl moiety enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, including:

- Signal Transduction : The compound may affect signaling pathways by altering the activity of key proteins involved in cellular communication.

- Metabolic Pathways : It has been suggested that this compound could influence metabolic processes through its interaction with metabolic enzymes.

- Gene Expression Regulation : Potential effects on transcription factors suggest a role in gene expression modulation.

Biological Assays and Activity

Several studies have assessed the biological activity of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : Research suggests that the compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Specific assays have demonstrated that it can inhibit enzymes critical for cancer progression, such as certain kinases involved in signal transduction pathways.

Case Study 1: Antitumor Activity

A study conducted on human colorectal cancer cell lines revealed that 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema formation and reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step pathway starting with Knoevenagel condensation between cyanoacetamide derivatives and fluorinated benzaldehyde analogs. Key steps include:

- Cyanoacetylation : React 3,4-difluorobenzaldehyde with cyanoacetamide in the presence of a base (e.g., piperidine) under reflux in ethanol .

- Solvent optimization : Polar aprotic solvents like DMF enhance yield, while temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide?

- Methodology :

- NMR : 1H and 13C NMR in deuterated DMSO confirm the enamide structure, with characteristic peaks for the cyano group (~110 ppm in 13C) and fluorinated aromatic protons (δ 7.2–7.8 ppm in 1H) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 263.06) .

- IR spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and conjugated amide C=O (~1650 cm⁻¹) .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .

- Docking studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases) using PDB structures .

Advanced Research Questions

Q. What crystallographic tools are recommended for resolving the 3D structure of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide?

- Methodology :

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement : SHELXL (for small molecules) or OLEX2 (for automated solution and refinement) .

- Validation : Check for R-factor convergence (<5%) and electron density maps for fluorinated positions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

- Methodology :

- Dose-response studies : Use in vitro assays (MTT for cytotoxicity, DPPH for antioxidant activity) across a concentration gradient (1–100 µM) .

- Comparative SAR : Synthesize analogs (e.g., replacing difluorophenyl with methoxyphenyl) to isolate structural contributors to activity .

- Mechanistic profiling : Western blotting (e.g., p53, caspase-3) identifies apoptotic pathways vs. redox modulation .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) for sustained release .

- Co-solvent systems : Use PEG-400/water (70:30) to improve pharmacokinetic parameters in rodent models .

Q. How can reaction mechanisms (e.g., hydrolysis of the cyano group) be experimentally validated?

- Methodology :

- Kinetic studies : Monitor hydrolysis in buffered solutions (pH 1–14) via UV-Vis at 260 nm .

- Isotopic labeling : Use 18O-water to track oxygen incorporation into carboxylate products via LC-MS .

- Theoretical support : Compare experimental activation energies with DFT-calculated transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.